4-(methylsulfonyl)-1H-pyrrole-2-sulfonyl chloride
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Overview
Description
4-Methanesulfonyl-1H-pyrrole-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H6ClNO4S2. It is a derivative of pyrrole, featuring both methanesulfonyl and sulfonyl chloride functional groups. This compound is primarily used in research and industrial applications due to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-1H-pyrrole-2-sulfonyl chloride typically involves the sulfonation of pyrrole derivatives. One common method is the reaction of pyrrole with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is highly exothermic and requires careful temperature control, usually between -20°C to 0°C, to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of 4-methanesulfonyl-1H-pyrrole-2-sulfonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity. The process involves the gradual addition of chlorosulfonic acid to a pyrrole solution, followed by purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-1H-pyrrole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield thiols.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Thiols: Formed by reduction reactions.
Scientific Research Applications
4-Methanesulfonyl-1H-pyrrole-2-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential in drug development, especially in the synthesis of pharmacologically active sulfonamides.
Industry: Applied in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-1H-pyrrole-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate bonds. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with the formula CH3SO2Cl, used in similar sulfonation reactions.
Tosyl chloride: Another sulfonyl chloride derivative, often used in the formation of tosylates.
Benzenesulfonyl chloride: Used in the synthesis of sulfonamides and sulfonates, similar to 4-methanesulfonyl-1H-pyrrole-2-sulfonyl chloride.
Uniqueness
4-Methanesulfonyl-1H-pyrrole-2-sulfonyl chloride is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its pyrrole backbone also offers additional sites for functionalization, making it a valuable compound in the development of complex molecules .
Properties
Molecular Formula |
C5H6ClNO4S2 |
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Molecular Weight |
243.7 g/mol |
IUPAC Name |
4-methylsulfonyl-1H-pyrrole-2-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO4S2/c1-12(8,9)4-2-5(7-3-4)13(6,10)11/h2-3,7H,1H3 |
InChI Key |
TVDAFUVVEHITII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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